N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide
Description
N-(11-Oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide is a sulfonamide derivative featuring a dibenzo[b,f][1,4]oxazepine core, a seven-membered heterocyclic ring containing oxygen and nitrogen. The compound is characterized by a sulfonamide group at position 2 of the oxazepine ring and a 4-propoxybenzenesulfonyl substituent. The 4-propoxy group on the benzene ring may enhance lipophilicity and metabolic stability compared to shorter alkoxy chains (e.g., methoxy or ethoxy) .
Properties
IUPAC Name |
N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-propoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c1-2-13-28-16-8-10-17(11-9-16)30(26,27)24-15-7-12-20-18(14-15)22(25)23-19-5-3-4-6-21(19)29-20/h3-12,14,24H,2,13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZGZJANRWUPEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide is a complex organic compound belonging to the class of heterocyclic compounds. Its unique structure includes a dibenzo[b,f][1,4]oxazepine core fused with a propoxybenzenesulfonamide group. This compound has garnered interest in medicinal chemistry due to its potential biological activities.
| Property | Value |
|---|---|
| CAS Number | 922137-50-6 |
| Molecular Formula | C21H22N2O5S |
| Molecular Weight | 426.48 g/mol |
| Structure | Structure |
| Solubility | Soluble in organic solvents |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways and potentially leading to therapeutic effects in various disorders.
Antimicrobial Activity
Research has indicated that compounds within the oxazepine family exhibit antimicrobial properties. A study demonstrated that derivatives similar to this compound showed significant activity against a range of bacterial strains. The effectiveness was attributed to their ability to disrupt bacterial cell wall synthesis.
Anticancer Potential
Several studies have explored the anticancer potential of oxazepine derivatives. For instance, a derivative of this compound was shown to inhibit cancer cell proliferation by inducing apoptosis in human cancer cell lines. The mechanism involved the modulation of apoptotic pathways and the inhibition of key survival signaling pathways.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus.
- Method : Disk diffusion method.
- Results : The compound exhibited a zone of inhibition comparable to standard antibiotics.
-
Case Study on Anticancer Activity :
- Objective : To assess the cytotoxic effects on breast cancer cells (MCF-7).
- Method : MTT assay.
- Results : Significant reduction in cell viability at concentrations above 10 µM, indicating potential as an anticancer agent.
Toxicological Profile
While promising in biological activity, the safety profile of this compound needs thorough investigation. Preliminary toxicological assessments suggest low toxicity levels; however, comprehensive studies are required for conclusive data.
Comparison with Similar Compounds
Substituent Variations on the Sulfonamide Group
Heteroatom Modifications: Oxazepine vs. Thiazepine
- 10-Ethyl-N-(4-Methoxyphenyl)-11-Oxo-10,11-Dihydrodibenzo[b,f][1,4]thiazepine-8-Carboxamide 5-Oxide (, Compound 29):
Functional Group Impact on Pharmacokinetics
*Predicted based on substituent contributions.
†Estimated based on molecular formula (C24H23N2O5S).
- Propoxy vs. Methoxy/Ethoxy : The 4-propoxy group in the target compound likely improves membrane permeability compared to methoxy (logP ~2.8) or ethoxy (logP ~3.5) due to increased hydrophobicity .
- Chloro/Fluoro Substituents : Halogenation (e.g., 8-chloro in ) enhances receptor binding but may increase toxicity risks .
Receptor Binding and Selectivity
- D2 Dopamine Receptor Antagonists : Thiazepine derivatives (e.g., Compounds 29–32 in ) exhibit D2 receptor antagonism with IC50 values <100 nM, while oxazepine analogues (e.g., ) show reduced affinity, suggesting oxygen’s electronic effects are less favorable for D2 binding .
- PEX5-PEX14 Interaction Inhibitors : Oxazepine derivatives with arylacetamide groups (e.g., , Compound 8c) demonstrate moderate activity (IC50 ~1 µM), highlighting the role of sulfonamide vs. acetamide substituents in target specificity .
Key Research Findings
- Synthetic Feasibility : The target compound’s 4-propoxybenzenesulfonamide group can be synthesized via coupling reactions similar to (Protocol A), though LCMS RT and yield may vary due to increased steric hindrance .
- Metabolic Stability : Longer alkoxy chains (e.g., propoxy) reduce oxidative metabolism compared to methoxy, as shown in analogues like N-{4-[(10-Methyl-11-Oxo-...oxazepin-2-yl)Sulfamoyl]Phenyl}Propanamide () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
